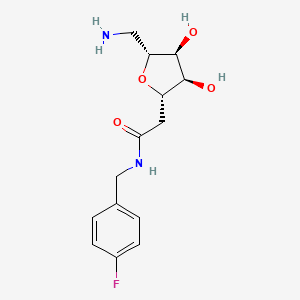
2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, an aminomethyl group, and a fluorobenzyl group, making it a unique molecule with diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the tetrahydrofuran ring, introduction of the aminomethyl group, and attachment of the fluorobenzyl group. Common synthetic routes may involve:
Formation of the Tetrahydrofuran Ring: This step often involves cyclization reactions using dihydroxy precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions, where a fluorobenzyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The aminomethyl and fluorobenzyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-chlorobenzyl)acetamide
- 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-bromobenzyl)acetamide
Uniqueness
The presence of the fluorobenzyl group in 2-((2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxytetrahydrofuran-2-yl)-N-(4-fluorobenzyl)acetamide distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Propriétés
Formule moléculaire |
C14H19FN2O4 |
|---|---|
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
2-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H19FN2O4/c15-9-3-1-8(2-4-9)7-17-12(18)5-10-13(19)14(20)11(6-16)21-10/h1-4,10-11,13-14,19-20H,5-7,16H2,(H,17,18)/t10-,11+,13-,14+/m0/s1 |
Clé InChI |
RIUPHEHGVOQHJG-UZGDPCLZSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNC(=O)C[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O)F |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CC2C(C(C(O2)CN)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















